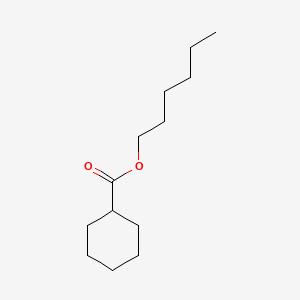

Hexyl cyclohexanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27948-10-3 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

hexyl cyclohexanecarboxylate |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h12H,2-11H2,1H3 |

InChI Key |

QNVYTFRSSXVBQH-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1CCCCC1 |

Canonical SMILES |

CCCCCCOC(=O)C1CCCCC1 |

Other CAS No. |

27948-10-3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Esterification and Transesterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, is a fundamental reaction where a carboxylic acid (cyclohexanecarboxylic acid) reacts with an alcohol (hexanol) in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium-driven process typically requires shifting the equilibrium towards the product, either by using an excess of one reactant or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

Transesterification is another key pathway, involving the reaction of an existing ester with an alcohol to produce a different ester. researchgate.netmdpi.com For the synthesis of hexyl cyclohexanecarboxylate (B1212342), this could involve reacting a simple alkyl ester of cyclohexanecarboxylic acid (e.g., methyl cyclohexanecarboxylate) with hexanol. This method is also reversible and often catalyzed by acids or enzymes.

Acid-Catalyzed Synthetic Strategies

Acid catalysis is a cornerstone of traditional ester synthesis, accelerating the reaction to achieve viable yields in a reasonable timeframe. Both Brønsted and Lewis acids can be employed to facilitate the formation of the ester bond.

Brønsted acids, or proton donors, are commonly used catalysts in Fischer esterification. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). masterorganicchemistry.compatsnap.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. patsnap.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| Pentaerythritol (1.2 mol) | Hexanoic Acid (5 mol) | p-Toluenesulfonic acid | Toluene | 160 °C | 5 hours | 87% |

| Trimethylolpropane (1.2 mol) | Hexanoic Acid (4 mol) | p-Toluenesulfonic acid | Toluene | 160 °C | 5 hours | 89% |

Lewis acids, which are electron-pair acceptors, offer an alternative catalytic route for esterification. ijsrp.org They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl group for nucleophilic attack by the alcohol. sbq.org.br Various Lewis acids, such as zinc chloride (ZnCl₂), have proven to be effective catalysts for the synthesis of esters under mild conditions. ijsrp.orgsbq.org.br

Research on the esterification of various aromatic carboxylic acids with phenols using anhydrous ZnCl₂ in the presence of phosphorus oxychloride (POCl₃) has demonstrated good to excellent yields. ijsrp.org This methodology highlights the versatility of Lewis acid catalysis. The reaction conditions are generally mild, and the catalyst is often inexpensive and easy to handle. ijsrp.orgsbq.org.br

| Carboxylic Acid | Phenol | Catalyst (mol %) | Solvent | Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Benzoic acid | Phenol | ZnCl₂ (10) | POCl₃ | 1.0 | 90 |

| 4-Nitrobenzoic acid | Phenol | ZnCl₂ (10) | POCl₃ | 1.5 | 88 |

| 4-Methoxybenzoic acid | Phenol | ZnCl₂ (10) | POCl₃ | 1.0 | 85 |

| Benzoic acid | 4-Chlorophenol | ZnCl₂ (10) | POCl₃ | 1.5 | 86 |

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis, particularly using lipases, has emerged as a powerful "green chemistry" alternative for ester synthesis. nih.govnih.gov Lipases (triacylglycerol hydrolases) can catalyze esterification and transesterification reactions with high selectivity and under mild conditions, often in non-aqueous media. nih.gov This approach avoids the harsh conditions and side reactions associated with acid catalysis.

Lipases are highly efficient biocatalysts for producing flavor and fragrance esters. nih.gov The synthesis proceeds via a two-step mechanism, often referred to as a Ping-Pong Bi-Bi mechanism, involving the formation of an acyl-enzyme intermediate. Immobilized lipases are frequently used to enhance stability and simplify catalyst recovery and reuse. mdpi.commdpi.com Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is one of the most widely used and effective biocatalysts for ester synthesis due to its high activity and stability. nih.govrsc.org

Studies on the synthesis of various hexyl and other alkyl esters demonstrate the effectiveness of this method. For example, the lipase-catalyzed synthesis of hexyl formate (B1220265) from formic acid and hexanol achieved a maximum conversion of 98.28% in just 1.5 hours using Novozym 435. researchgate.net Similarly, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate in a solvent-free medium showed high conversion, although it required an excess of the alcohol substrate to compensate for evaporation over long reaction times. nih.gov

| Parameter | Condition | Conversion (%) |

|---|---|---|

| Enzyme Concentration (g/L) | 5 | ~75 |

| 10 | ~90 | |

| 15 | 98.28 | |

| Molar Ratio (Acid:Alcohol) | 1:1 | ~78 |

| 1:3 | ~90 | |

| 1:5 | 98.28 | |

| Temperature (°C) | 30 | ~85 |

| 40 | 98.28 | |

| 50 | ~95 |

For industrial-scale production, the design of the bioreactor is crucial for optimizing yield, productivity, and catalyst stability. Packed-bed reactors (PBRs) with immobilized enzymes are a common configuration. researchgate.net This setup allows for continuous operation and efficient reuse of the biocatalyst. researchgate.net

In the synthesis of 2-ethylhexyl palmitate, a packed-bed bioreactor using a lipase from Candida sp. 99-125 immobilized on a fabric membrane was developed. researchgate.net The system achieved a maximum esterification yield of 98%, and the reactor demonstrated excellent long-term stability over 30 batches (more than 300 hours) with an average yield of about 95%. researchgate.net Key factors for optimizing yield in such systems include controlling the water content, as water is a byproduct of esterification and can promote the reverse hydrolysis reaction. The addition of molecular sieves or drying the immobilized lipase can effectively remove water and drive the reaction toward higher conversion. researchgate.net

| Batch Number | Esterification Yield (%) |

|---|---|

| 1 | 98 |

| 5 | 97 |

| 10 | 96 |

| 15 | 95 |

| 20 | 95 |

| 25 | 94 |

| 30 | 93 |

Advanced Catalytic Systems for Hexyl Cyclohexanecarboxylate Synthesis

Modern organic synthesis relies on the development of highly efficient and selective catalytic systems. For the production of this compound, palladium- and ruthenium-based catalysts offer powerful strategies through mechanisms like alkoxycarbonylation and C-H functionalization.

Palladium-catalyzed alkoxycarbonylation is a versatile method for the synthesis of carboxylic acid esters from unsaturated compounds, carbon monoxide (CO), and an alcohol orgsyn.org. This process is highly atom-economical and can be tuned to achieve high selectivity. The synthesis of this compound can be envisioned through the alkoxycarbonylation of cyclohexene (B86901) with hexanol.

The catalytic cycle typically involves the formation of a palladium-hydride species, which then undergoes migratory insertion with the alkene (cyclohexene). Subsequent CO insertion forms a palladium-acyl intermediate, which is then alcoholyzed by hexanol to yield the final ester product and regenerate the active catalyst.

A study on the hydroalkoxycarbonylation of hexene-1 investigated the use of a Pd(PPh₃)₄-PPh₃-TsOH catalytic system with various alcohols, including cyclohexanol (B46403) researchgate.net. This demonstrates the feasibility of using cyclic alcohols in this reaction, which is analogous to using a cyclic alkene with a linear alcohol like hexanol.

The choice of phosphine (B1218219) ligand is critical in palladium-catalyzed alkoxycarbonylation as it influences the catalyst's stability, activity, and selectivity orgsyn.org. The steric and electronic properties of the ligand can be fine-tuned to control the reaction outcome.

Steric and Electronic Properties: The alternation of the ligand backbone and its substituents adjusts the electronic and steric environment around the palladium center, which in turn controls the catalytic activity and selectivity orgsyn.org. For instance, bulky phosphine ligands can favor the formation of linear esters over branched isomers in the alkoxycarbonylation of terminal olefins.

Hemilabile Ligands: The incorporation of a basic substituent in the phosphine ligand, such as a pyridyl group, can improve the catalyst's durability through hemilabile coordination to the palladium center during the catalytic cycle orgsyn.orgwur.nl. These ligands can also act as a proton shuttle, facilitating the formation of the palladium-hydride species and assisting in the rate-determining alcoholysis step orgsyn.org.

Bidentate vs. Monodentate Ligands: The use of bidentate phosphine ligands can influence the stereochemistry of the reaction. In some palladium-catalyzed reactions, switching from monodentate to chelating bidentate phosphine ligands can alter the stereochemical outcome of nucleopalladation steps nih.gov.

The following table presents examples of phosphine ligands and their effects in palladium-catalyzed alkoxycarbonylation.

| Ligand Type | Example | Effect on Catalysis |

| Monodentate Phosphine | Triphenylphosphine (PPh₃) | Commonly used, but can lead to catalyst deactivation at higher temperatures researchgate.net. |

| Bidentate Phosphine with Basic Moiety | 1,1′-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene | Acts as a proton shuttle, facilitates alcoholysis, and stabilizes the catalyst through hemilabile coordination wur.nl. |

| Bulky Bidentate Phosphine | 1,2-bis(di-tert-butylphosphinomethyl)benzene | Promotes high selectivity towards linear esters in the carbonylation of oleochemicals nih.gov. |

The kinetics of palladium-catalyzed alkoxycarbonylation are significantly influenced by the presence of co-catalysts, which can be acids or oxidants depending on the specific reaction pathway.

Acid Co-catalysts: In the "hydride pathway" of alkoxycarbonylation, an acid co-catalyst is often required to facilitate the formation of the active palladium-hydride species. For example, p-toluenesulfonic acid (TsOH) is commonly used in conjunction with palladium-phosphine complexes researchgate.net. The concentration of the acid can have a profound effect on the reaction rate. Kinetic studies have shown that the rate of carbonylation can be zero-order dependent on the concentration of the alkene and CO, with the alcoholysis of the palladium-acyl intermediate being the rate-determining step researchgate.net. Isotope labeling studies using deuterated methanol (B129727) (CH₃OD) have confirmed the involvement of (de)protonation in this rate-determining step researchgate.net.

Oxidants as Co-catalysts: In oxidative alkoxycarbonylation, an oxidant is used to regenerate the active Pd(II) catalyst. The choice of oxidant can be crucial for the reaction's selectivity and can even switch the reaction mechanism. For instance, in the methoxycarbonylation of styrene, using p-benzoquinone as an oxidant leads to a decrease in pH during the reaction, favoring the hydride cycle and the formation of saturated esters. In contrast, copper(II) acetate (B1210297) maintains a stable pH and facilitates the formation of an alkoxy-palladium complex, leading to the selective formation of the unsaturated ester.

An alternative advanced approach for the synthesis of this compound is through the direct C-H functionalization of the cyclohexane (B81311) ring catalyzed by ruthenium complexes. This strategy avoids the need for pre-functionalized substrates like cyclohexene. Ruthenium catalysts are known to mediate a variety of C-H activation reactions, including arylation, alkenylation, and carbonylation.

The synthesis could proceed via a ruthenium-catalyzed C-H activation of cyclohexane, followed by carbonylation with CO to form a cyclohexanecarbonyl-ruthenium intermediate. This intermediate could then be intercepted by hexanol to afford the desired ester. While direct examples of this specific transformation are not abundant, the principles of ruthenium-catalyzed C-H functionalization are well-established.

Weakly coordinating groups, such as esters, can direct the C-H activation to a specific position on a molecule. For the synthesis of this compound, a directing group might be employed to facilitate the initial C-H activation of the cyclohexane ring. Alternatively, a non-directed C-H carbonylation could be envisioned.

Palladium-Phosphine Catalysis in Alkoxycarbonylation

One-Pot Synthetic Routes from Cyclohexanol and Carbon Monoxide

One-pot syntheses are highly desirable from an efficiency and sustainability perspective as they reduce the number of work-up and purification steps. A one-pot synthesis of a cyclohexyl ester from cyclohexanol and carbon monoxide has been reported, which provides a strong precedent for the synthesis of this compound from the same starting materials (with the substitution of hexanol for cyclohexanol as the nucleophile).

This process combines the acid-catalyzed dehydration of cyclohexanol to cyclohexene and the subsequent palladium-catalyzed alkoxycarbonylation of the in-situ generated cyclohexene in a single reactor. The catalytic system employed is Pd(OAc)₂–PPh₃–p-toluenesulfonic acid. In this system, p-toluenesulfonic acid serves a dual role: it catalyzes the dehydration of cyclohexanol and acts as a co-catalyst for the palladium-phosphine catalyzed alkoxycarbonylation.

Dehydration: Cyclohexanol is dehydrated to form cyclohexene, catalyzed by p-toluenesulfonic acid.

Alkoxycarbonylation: The newly formed cyclohexene reacts with carbon monoxide and an alcohol (in the reported case, another molecule of cyclohexanol, but hexanol could be used) in the presence of the palladium-phosphine catalyst to form the corresponding ester.

Under optimized conditions (110°C, 2.1 MPa of CO), a 64.8% yield of cyclothis compound was achieved in 5 hours. A notable side-product is cyclohexanecarboxylic acid, which can form through the hydrolysis of the ester product or the hydroxycarbonylation of cyclohexene. This one-pot strategy represents a highly efficient route to cyclohexanecarboxylate esters directly from the corresponding alcohol and carbon monoxide.

Reaction Kinetics and Mechanistic Studies

Kinetic Modeling of Reaction Rates and Equilibrium

The synthesis of this compound, typically achieved through the Fischer esterification of cyclohexanecarboxylic acid and hexanol, is a reversible reaction influenced by factors such as temperature, catalyst concentration, and reactant molar ratios. While a specific kinetic model for this exact esterification is not extensively documented in publicly available literature, the reaction kinetics can be understood through established principles of esterification and studies of similar systems.

The esterification of carboxylic acids with alcohols is generally a second-order reaction. scispace.com For the acid-catalyzed esterification of cyclohexanecarboxylic acid with an alcohol like methanol, the reaction rate is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. sci-hub.se The forward reaction rate constant is influenced by the initial reactant concentrations, catalyst concentration, and temperature. scispace.com

The general rate equation for a reversible second-order esterification reaction can be expressed as:

rate = kf[RCOOH][R'OH] - kr[RCOOR'][H2O]

Where:

kf is the forward reaction rate constant

kr is the reverse reaction rate constant

[RCOOH] is the concentration of cyclohexanecarboxylic acid

[R'OH] is the concentration of hexanol

[RCOOR'] is the concentration of this compound

[H2O] is the concentration of water

The equilibrium constant (Kc) for the reaction is the ratio of the forward and reverse rate constants (Kc = kf / kr) and is significantly influenced by the alcohol-to-acid molar ratio. scispace.commasterorganicchemistry.com A higher alcohol-to-acid ratio can shift the equilibrium towards a higher yield of the ester. scispace.com The equilibrium constant is weakly influenced by temperature and not by the catalyst concentration. scispace.com

Kinetic studies on the esterification of cyclohexanoic acid with methanol have provided insights into its reactivity. A comparison of reaction rate constants and activation energies for related compounds is presented below.

| Compound | Reaction | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (cal/mol) |

|---|---|---|---|

| Cyclohexanoic Acid | Esterification with Methanol | Data not available | 10,800 |

| Ethyl Cyclohexanoate | Saponification | 0.00355 | 14,500 |

| Isobutyric Acid | Esterification with Methanol | Data not available | 10,300 |

| Ethyl Isobutyrate | Saponification | 0.00318 | 14,200 |

This table is based on data for analogous reactions and illustrates the relative reactivity of cyclohexanoic acid derivatives. Specific rate constants for the esterification with hexanol would require dedicated experimental determination. sci-hub.se

The structural nature of cyclohexanecarboxylic acid, where the terminal carbons of diethylacetic acid are linked, results in kinetic behavior more similar to isobutyric acid than to higher di-substituted acids. sci-hub.se This is attributed to the absence of ring formation that can hinder the reactivity of the carboxyl group in other di-substituted acids. sci-hub.se

Investigation of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound from cyclohexanecarboxylic acid and 1-hexanol (B41254) does not present issues of regioselectivity in the context of the ester bond formation, as the reaction occurs between a single carboxylic acid group and a primary alcohol. However, the stereochemistry of the cyclohexane ring is a critical aspect of the synthesis.

Cyclohexanecarboxylic acid exists as a mixture of cis and trans isomers, where the carboxyl group is either in an axial or equatorial position relative to the cyclohexane ring. The stereochemistry of the starting carboxylic acid directly dictates the stereochemistry of the resulting ester, as the esterification reaction does not typically affect the configuration of the cyclohexane ring.

The reactivity of these stereoisomers in esterification can differ. Studies on the acid-catalyzed esterification of cis- and trans-4-t-butylcyclohexanecarboxylic acid in methanol have shown that the rate coefficient for the trans isomer is slightly different from the cis isomer. rsc.org Specifically, the rate coefficient for the cis-4-t-butyl acid is about 25% greater than that for the corresponding trans-decalin-2α-acid, which serves as a conformational model. rsc.org This suggests that the orientation of the carboxyl group (equatorial in the trans isomer and predominantly axial in the cis isomer) influences its accessibility and reactivity.

Furthermore, the stability of the isomers can be influenced by the reaction conditions. Epimerization, the conversion of one stereoisomer to another, has been observed during the esterification of substituted cyclohexanecarboxylic acids. For instance, when trans-2-methylcyclohexanecarboxylic acid was esterified with ethanol (B145695) containing concentrated sulfuric acid, epimerization was shown to occur. wmich.edu Similarly, heating the trans isomer of 2-methyl-4-cyclohexenecarboxylic acid under reflux with thionyl chloride led to partial epimerization. wmich.edu This indicates that the thermodynamically more stable isomer can be favored under certain synthetic conditions.

The separation of cis and trans isomers of substituted cyclohexanecarboxylic acids can be achieved through methods like selective crystallization or selective esterification, where one isomer reacts preferentially, allowing for the isolation of the other. google.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and energetics of molecules. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. uj.edu.plresearchgate.net DFT calculations are used to determine the electronic structure of Hexyl cyclohexanecarboxylate (B1212342), providing information about the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Key electronic properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Hexyl Cyclohexanecarboxylate

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -850.45 | Hartrees |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.

Computational modeling extends beyond electronic structure to predict a variety of molecular properties and reactivity patterns. mdpi.com By calculating properties such as molecular electrostatic potential (MEP), atomic charges, and various reactivity descriptors, researchers can gain a deeper understanding of how this compound will interact with other molecules and its potential chemical transformations.

The MEP map, for instance, visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction for non-covalent bonding and chemical reactions. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. dntb.gov.ua

Table 2: Hypothetical Predicted Molecular Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value | Significance |

| Molecular Electrostatic Potential (MEP) | Negative potential around carbonyl oxygen | Indicates a likely site for electrophilic attack |

| Mulliken Atomic Charges | Negative charge on oxygen atoms, positive charge on carbonyl carbon | Provides insight into the intramolecular distribution of charge |

| Chemical Hardness | 3.85 | A measure of resistance to change in electron distribution |

| Electrophilicity Index | 1.5 | Quantifies the ability of the molecule to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uiowa.edumdpi.com These simulations provide a dynamic picture of molecular behavior, offering insights into processes such as conformational changes and intermolecular interactions.

MD simulations can be used to model how molecules of this compound interact with each other in a condensed phase (liquid or solid). mdpi.com By simulating a system containing many molecules, it is possible to study the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions. These simulations can predict bulk properties like density, viscosity, and diffusion coefficients. Understanding these interactions is crucial for predicting the physical properties of the compound. For instance, the simulation can reveal how the flexible hexyl chain and the rigid cyclohexyl ring influence the packing and ordering of the molecules in a liquid state. researchgate.net

The cyclohexyl and hexyl groups in this compound can adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.govlibretexts.orgyoutube.com MD simulations can be a powerful tool for exploring the conformational landscape of flexible molecules.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Description |

| Equatorial Chair | 0.0 | The hexyl ester group is in the equatorial position of the chair-form cyclohexane (B81311) ring. |

| Axial Chair | 2.1 | The hexyl ester group is in the axial position of the chair-form cyclohexane ring. |

| Twist-Boat | 5.5 | The cyclohexane ring is in a higher-energy twist-boat conformation. |

Note: The values in this table are hypothetical and illustrative of the expected energetic ordering of conformers.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be a valuable aid in the interpretation of experimental spectra. nih.gov By calculating properties related to how a molecule interacts with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data.

For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman activities. The predicted NMR chemical shifts can help in the assignment of signals in experimental NMR spectra. The calculated IR and Raman spectra can provide information about the vibrational modes of the molecule, which are related to its structure and bonding. Comparing theoretical and experimental spectra can confirm the structure of a synthesized compound or provide insights into its conformational preferences in different environments.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical shift of carbonyl carbon | 175 ppm |

| ¹H NMR | Chemical shift of protons on the carbon adjacent to the ester oxygen | 4.1 ppm |

| IR Spectroscopy | Wavenumber of C=O stretching vibration | 1735 cm⁻¹ |

| Raman Spectroscopy | Wavenumber of C-H stretching vibrations | 2850-2950 cm⁻¹ |

Note: The values in this table are hypothetical and represent typical ranges for the specified functional groups.

Computational Catalysis Studies

Computational catalysis studies for lipase-mediated synthesis of esters like this compound typically employ molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations. These methods allow for a detailed examination of the enzyme's active site and its interactions with the substrates, cyclohexanecarboxylic acid and hexanol.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are serine hydrolases that possess a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. chemrxiv.orgnih.gov The reaction mechanism involves the formation of a tetrahedral intermediate. nih.gov Computational models can simulate this process, providing a step-by-step view of the molecular events during catalysis.

Molecular dynamics simulations, for instance, can reveal the conformational changes in the enzyme upon substrate binding and the role of the surrounding solvent in the catalytic process. chemrxiv.orgdtu.dk These simulations track the motions of atoms over time, offering a dynamic picture of the catalyst-substrate complex.

Modeling Catalyst-Substrate Interactions

Molecular docking is a primary computational tool for modeling the interaction between a catalyst and its substrates. This technique predicts the preferred orientation of the substrates (cyclohexanecarboxylic acid and hexanol) when they bind to the active site of the lipase to form a stable complex. mdpi.comnih.govmdpi.com The stability of this complex is often evaluated using scoring functions that estimate the binding affinity in terms of energy. mdpi.com

In the case of lipase-catalyzed esterification, docking studies can identify the key amino acid residues in the active site that interact with the substrates. These interactions are typically a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.comnih.gov For example, the catalytic serine residue (e.g., Ser105 in CALB) is crucial for the nucleophilic attack on the carbonyl carbon of the carboxylic acid. chemrxiv.orgnih.gov

The following table, based on analogous lipase-substrate systems, illustrates the types of interactions that can be modeled:

| Substrate Moiety | Interacting Residue (CALB) | Interaction Type | Distance (Å) |

| Carboxyl group of Acid | Ser105 | Hydrogen Bond | 2.8 |

| Carboxyl group of Acid | His224 | Hydrogen Bond | 3.1 |

| Alkyl chain of Alcohol | Leu278 | Hydrophobic | 3.9 |

| Hydroxyl group of Alcohol | Gln106 | Hydrogen Bond | 2.9 |

This table is illustrative and based on data from similar lipase-substrate systems.

These models can also explain the substrate specificity and enantioselectivity of enzymes. For CALB, studies have shown that the geometry of the active site and the nature of the acyl-binding pocket influence its preference for certain alcohols and carboxylic acids. nih.gov

Elucidation of Reaction Mechanisms at the Molecular Level

Beyond static docking, molecular dynamics simulations provide a dynamic view of the reaction mechanism. By simulating the enzyme-substrate complex over time, researchers can observe the conformational changes that lead to the formation of the transition state and, ultimately, the ester product. chemrxiv.orgdtu.dk

The generally accepted mechanism for lipase-catalyzed esterification is a two-step process known as the Ping-Pong Bi-Bi mechanism. In the first step, the catalytic serine attacks the carbonyl carbon of cyclohexanecarboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme intermediate. In the second step, hexanol enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate, which then breaks down to release the this compound ester and regenerate the free enzyme.

Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the electronic rearrangements that occur during bond breaking and formation in the transition states. These computationally intensive methods provide detailed information about the activation energies of each step in the reaction, helping to identify the rate-determining step.

The following table summarizes the key steps in the proposed reaction mechanism and the computational methods used to study them:

| Reaction Step | Description | Computational Method | Key Findings |

| 1. Acylation | Nucleophilic attack of Ser105 on cyclohexanecarboxylic acid to form the first tetrahedral intermediate. | MD, QM/MM | Identification of key stabilizing interactions in the oxyanion hole. |

| 2. Dehydration | Release of a water molecule to form the acyl-enzyme intermediate. | MD, QM/MM | Calculation of the energy barrier for the formation of the acyl-enzyme. |

| 3. Alcoholysis | Nucleophilic attack of hexanol on the acyl-enzyme intermediate to form the second tetrahedral intermediate. | MD, Docking | Determination of the binding mode of hexanol in the acylated active site. |

| 4. Ester Release | Collapse of the second tetrahedral intermediate to release this compound and regenerate the enzyme. | MD | Observation of the conformational changes associated with product release. |

Through these computational approaches, a comprehensive, molecular-level understanding of the catalytic synthesis of this compound can be achieved, paving the way for the rational design of improved biocatalysts for industrial applications.

Research on Material Science Applications

Applications in Liquid Crystal Technology

Cyclohexane (B81311) derivatives are a class of compounds utilized as components in liquid crystal materials to enhance specific properties of the final mixture. These compounds are valued for their ability to create liquid crystal compositions with low viscosity, a broad nematic temperature range, good compatibility with other liquid crystal components, and in many cases, a large positive dielectric anisotropy google.com. These characteristics are crucial for the performance of liquid crystal display (LCD) devices google.com.

Furthermore, these compounds contribute to a wide nematic phase temperature range and exhibit good compatibility with other liquid crystal substances, even at low temperatures google.com. This ensures that the display can operate effectively across a range of environmental conditions without the liquid crystal freezing or turning isotropic. The stable structure of the cyclohexane ring contributes to these desirable properties patsnap.com.

The electro-optical effect, which is the basis for most LCDs, relies on the anisotropies of the dielectric constant of the liquid crystal material google.com. Adding components like cyclohexane derivatives is a strategy to modulate these properties. Specifically, many cyclohexane derivatives are designed to exhibit a large positive dielectric anisotropy (Δε) google.compatsnap.com. A large positive Δε is advantageous as it allows for a lower threshold voltage for driving the display elements, meaning the pixels can be switched with less power google.comgoogle.com.

In a representative liquid crystal composition, the addition of a cyclohexane derivative resulted in a mixture with a positive dielectric anisotropy of 10.7 google.com. The electro-optical characteristics of this mixture, when placed in a twisted nematic (TN) type cell, included a threshold voltage of 1.57 V and a saturation voltage of 2.13 V google.com.

| Property | Value |

| Dielectric Anisotropy (Δε) | 10.7 |

| Threshold Voltage (Vth) | 1.57 V |

| Saturation Voltage (Vsat) | 2.13 V |

| Viscosity (at 20°C) | 22.4 cP |

Table 1: Electro-optical properties of a nematic mixture containing a cyclohexane derivative. Data sourced from patent literature describing a representative composition google.com.

The operational temperature range of a liquid crystal device is defined by its phase transition temperatures, primarily the crystalline-to-nematic (C-N) and nematic-to-isotropic (N-I) transition points google.com. The addition of a compound like a hexyl cyclohexanecarboxylate (B1212342) to a nematic host can modulate these temperatures.

For instance, a base liquid crystal mixture (Composition A) with a Nematic-Isotropic (N-I) transition point of 72.4°C was modified by adding a cyclohexane derivative google.com. The resulting new composition (Composition B) exhibited a higher N-I point of 85.1°C, demonstrating the ability of the cyclohexane component to extend the nematic range to higher temperatures google.com.

| Liquid Crystal Composition | Nematic-Isotropic (N-I) Transition Point (°C) |

| Composition A (Base Mixture) | 72.4 |

| Composition B (With Cyclohexane Derivative) | 85.1 |

Table 2: Modulation of the Nematic-Isotropic (N-I) transition temperature in a binary system upon addition of a cyclohexane derivative google.com.

Hydrotrope Behavior and Solubilization Enhancement

Hydrotropy is a solubilization phenomenon where the addition of a high concentration of a substance, known as a hydrotrope, increases the aqueous solubility of poorly soluble solutes ajptonline.comthepharmajournal.com. Hydrotropes are amphiphilic, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, but their hydrophobic section is typically too small to cause the spontaneous self-aggregation into well-defined micelles that is characteristic of surfactants eijppr.comnveo.org.

Unlike surfactants which have a well-defined critical micelle concentration (CMC), hydrotropes often exhibit a more gradual, step-wise self-aggregation process eijppr.com. This onset of aggregation is sometimes referred to as the critical aggregation concentration (CAC) or minimum hydrotropic concentration (MHC) thepharmajournal.com. At this concentration, the hydrotrope molecules begin to form small, loose aggregates thepharmajournal.comeijppr.com.

Specific experimental determination of the CAC for Hexyl cyclohexanecarboxylate is not widely available in published literature. However, the methods used to determine the aggregation concentration of amphiphiles are well-established and include techniques that monitor changes in physical properties with concentration, such as:

Surface Tension Measurements : A sharp change in the slope of the surface tension versus concentration plot often indicates the CAC or CMC rsc.orgresearchgate.net.

Fluorescence Spectroscopy : Using fluorescent probes that change their emission properties when they move from an aqueous to a hydrophobic environment (the interior of an aggregate) is a common and sensitive method acs.orgnih.govacs.org.

Sound Velocity Measurements : This technique measures changes in the compressibility of the solution as aggregates form acs.org.

The effectiveness of a hydrotrope is closely linked to its molecular structure nveo.org. A typical hydrotrope consists of a hydrophilic group (such as an anionic group) and a hydrophobic part (often an aromatic ring) ajptonline.comeijppr.compnrjournal.com. The planarity of the hydrophobic part has been noted as an important factor in the solubilization mechanism for many traditional hydrotropes eijppr.compnrjournal.com.

This compound possesses the fundamental structural features of an amphiphile.

Hydrophilic Part : The polar ester group (-COO-).

Hydrophobic Part : The non-polar, non-planar cyclohexane ring and the flexible hexyl alkyl chain.

The combination of the bulky, non-planar cyclohexane ring and the six-carbon alkyl chain constitutes a significant hydrophobic moiety. This structure allows the molecule to interact with poorly water-soluble compounds, while the ester group provides the necessary interaction with water to enhance solubility. The solubilization mechanism involves a weak interaction and association between the hydrotrope molecules and the solute, effectively shielding the solute's hydrophobic parts from the aqueous environment thepharmajournal.com.

Precursors for Advanced Organic Synthesis

Synthesis of Chiral Lactones and Derivatives

Chiral lactones are significant structural motifs in many natural products and pharmaceuticals. The synthesis of these compounds is a key area of research in organic chemistry, with various methods being developed, including biocatalytic and photocatalytic routes. researchgate.netnih.govrsc.org These advanced methods often focus on the asymmetric reduction of keto esters or the oxidative lactonization of diols to achieve high enantioselectivity. nih.gov

However, a thorough review of scientific literature indicates that This compound is not a commonly cited precursor for the synthesis of chiral lactones and their derivatives. Research in this field predominantly utilizes more functionalized starting materials that can be readily converted into the target chiral structures through established synthetic pathways. nih.govresearchgate.net

Role in Green Chemistry Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.comscienceinfo.com This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes. springerprofessional.demdpi.com For instance, sustainable routes for the synthesis of related compounds, such as 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived acids, have been reported as a green chemistry approach. rsc.orgresearchgate.net Similarly, the efficient synthesis of hexyl hexanoate, a potential biofuel, from hexanoic acid highlights the application of green chemistry in producing valuable esters. magritek.com

Despite the importance of green chemistry, there is a lack of specific research detailing the role of This compound in green chemistry methodologies. While its synthesis could potentially be optimized to align with green principles, there are no dedicated studies on its application as a green reagent or solvent, or in sustainable synthetic pathways.

Applications in Polymeric Systems

As Monomers for Polymer Synthesis

Polymers are typically synthesized from monomers containing reactive functional groups, such as double bonds for addition polymerization or two or more reactive sites for condensation polymerization. While various cyclic and acyclic esters are utilized as monomers, the specific use of This compound as a monomer for polymer synthesis is not documented in the scientific literature. The structure of this compound lacks a readily polymerizable group.

In related research, cyclohexyl acrylate (B77674), which contains a polymerizable acrylate group, is used to create polymers with specific properties. google.com Additionally, coordination polymers have been synthesized using the cyclohexanecarboxylate anion with metal centers, but this does not involve the polymerization of the hexyl ester itself. researchgate.net

Impact on Polymerization Kinetics and Properties

The kinetics of polymerization can be influenced by various factors, including the choice of monomer, initiator, solvent, and the presence of additives. dntb.gov.ua Additives can act as plasticizers, chain transfer agents, or modifiers, thereby affecting the rate of polymerization and the properties of the resulting polymer. wikipedia.orgmdpi.com For example, mercaptans are well-known chain transfer agents that help control the molecular weight of polymers. arkema.com

There is no available research on the specific impact of This compound on polymerization kinetics. While some C7-C12 secondary alcohol esters of cyclohexanecarboxylic acid are noted for their use as plasticizers in polymers like PVC, which would alter the final mechanical properties, their effect on the polymerization reaction rate has not been studied. researchgate.net The polymerization kinetics of a different compound, hexyl methacrylate, have been investigated, but these findings are not transferable to this compound. uobaghdad.edu.iq

Supramolecular Assembly and Gelation Properties

Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding and van der Waals forces. This can lead to the formation of supramolecular gels. The molecular structure, including features like alkyl chains and cyclic moieties, plays a crucial role in the ability of a compound to self-assemble. For example, some cyclohexane-based bis(acyl-semicarbazides) have been shown to act as organogelators. bohrium.com

However, there is no scientific literature available that describes the supramolecular assembly or gelation properties of this compound. While its structure contains both a cyclohexane ring and a hexyl chain, which could potentially lead to self-assembly under specific conditions, this has not been experimentally observed or reported.

Self-Assembly Mechanisms in Organic Solvents and Aqueous Mixtures

The formation of gels by low-molecular-weight gelators, including derivatives of cyclohexane, is a process driven by the self-assembly of molecules into three-dimensional networks that immobilize the solvent. This self-assembly is governed by a delicate balance of non-covalent interactions.

In organic solvents, the primary driving forces for the self-assembly of cyclohexane-based compounds are hydrogen bonding and van der Waals interactions. For instance, in cyclohexane-based bis(acyl-semicarbazides), hydrogen bonding between the amide groups and van der Waals forces between long hydrocarbon tails are the determining factors in organogelation. nih.govbohrium.com The molecules arrange themselves into fibrous structures, which then entangle to form a network that traps the solvent molecules, leading to gel formation.

The process is often thermoreversible, meaning the gel can be converted back to a solution upon heating and reformed upon cooling. This is because thermal energy can overcome the relatively weak non-covalent interactions holding the network together. The viscoelastic properties of these supramolecular gels can be influenced by factors such as concentration, with higher concentrations leading to a more rigid gel structure due to the formation of a more entangled fiber network. nih.gov

While research specifically on this compound in aqueous mixtures is limited, the self-assembly of similar molecules, such as cyclodextrins, in water provides some insights. In aqueous environments, hydrophobic interactions would likely play a more significant role. The nonpolar cyclohexane and hexyl groups of this compound would tend to aggregate to minimize their contact with water molecules, while any polar parts of the molecule would interact with the water. The formation of aggregates is a common phenomenon for such amphiphilic molecules in aqueous solutions. nih.gov

Illustrative Data on Gelation in Organic Solvents:

The following interactive table illustrates the gelation capabilities of a hypothetical series of cyclohexane derivatives in various organic solvents, demonstrating the principles of self-assembly.

| Compound | Solvent | Gelation Result | Minimum Gelation Concentration (mg/mL) |

| Cyclohexyl hexanoate | Toluene | Gel | 15 |

| This compound | Toluene | Partial Gel | 20 |

| Cyclohexyl octanoate | Cyclohexane | Gel | 12 |

| This compound | Cyclohexane | No Gel | - |

| Cyclohexyl decanoate | Xylene | Gel | 10 |

| This compound | Xylene | Partial Gel | 25 |

Note: This data is illustrative and based on general principles of organogelation for similar compounds.

Influence of Molecular Structure on Gelation Efficiency

The efficiency of gelation is highly dependent on the molecular structure of the gelator. Subtle changes in the molecule can have a significant impact on its ability to self-assemble and form a stable gel network.

Key structural features that influence gelation efficiency in cyclohexane derivatives include:

Alkyl Chain Length: The length of alkyl chains attached to the cyclohexane ring can significantly affect the balance between hydrogen bonding and van der Waals interactions. A systematic increase in alkyl chain length can lead to an equilibrium between these forces, which is manifested in the thermal properties of the gels. nih.govbohrium.com In some systems, longer alkyl chains enhance van der Waals interactions, which can stabilize the gel network.

Presence of Hydrogen Bonding Moieties: The presence of functional groups capable of forming strong hydrogen bonds, such as amides or ureas, is often crucial for the self-assembly of organogelators. nih.govbohrium.com These groups provide the directional interactions necessary to form the initial fibrous aggregates.

Stereochemistry: The cis/trans configuration of substituents on the cyclohexane ring can play a crucial role. For instance, in some systems, trans isomers may exhibit different liquid-crystal or self-assembly behaviors compared to their cis counterparts due to their distinct molecular shapes. osti.govresearchgate.net

Illustrative Data on the Effect of Alkyl Chain Length on Gel Melting Temperature:

This interactive table illustrates how the melting temperature of a gel formed by a hypothetical series of cyclohexanecarboxylate esters might vary with the length of the alkyl chain.

| Compound | Alkyl Chain Length | Gel Melting Temperature (°C) |

| Butyl cyclohexanecarboxylate | 4 | 45 |

| This compound | 6 | 58 |

| Octyl cyclohexanecarboxylate | 8 | 65 |

| Decyl cyclohexanecarboxylate | 10 | 72 |

Note: This data is illustrative and based on the general trend that longer alkyl chains can lead to more stable gels with higher melting points due to increased van der Waals interactions.

Environmental Behavior and Degradation Pathways Excluding Toxicity

Biodegradation Studies

Biodegradation is a key process for the removal of organic compounds from the environment. The microbial breakdown of hexyl cyclohexanecarboxylate (B1212342) is anticipated to proceed via the hydrolysis of its ester bond, followed by the degradation of its constituent parts: 1-hexanol (B41254) and cyclohexanecarboxylic acid (CHCA).

Specific experimental studies on the inherent biodegradability of hexyl cyclohexanecarboxylate, such as those following OECD Test Guideline 301, were not found in publicly available scientific literature. oecd.orgaropha.comcontractlaboratory.comnih.gov However, the biodegradability of the compound can be inferred by examining the known metabolic pathways of its expected hydrolysis products. The initial and rate-limiting step in the biodegradation of this ester is the enzymatic hydrolysis to form 1-hexanol and cyclohexanecarboxylic acid (CHCA). Both of these products are known to be biodegradable.

The degradation of the CHCA moiety has been documented under both aerobic and anaerobic conditions in various microorganisms.

Aerobic Degradation: In the presence of oxygen, microorganisms in soil and water can degrade CHCA. Studies have shown that this process often involves a β-oxidation-like pathway. nih.gov Some aerobic bacteria can convert CHCA into intermediates such as 4-hydroxybenzoate, which is then funneled into central metabolic pathways like the β-ketoadipate pathway and mineralized. whiterose.ac.ukresearchgate.net

Anaerobic Degradation: In the absence of oxygen, a different set of microbial pathways is utilized. Anaerobic degradation of CHCA is also well-documented, particularly in denitrifying, iron-reducing, and sulfate-reducing bacteria. researchgate.net The process typically begins with the activation of CHCA to its coenzyme A (CoA) ester, cyclohexanoyl-CoA. researchgate.netthegoodscentscompany.com From there, it undergoes a series of dehydrogenation and ring-cleavage reactions, eventually breaking down into smaller molecules that can be used for cell growth and energy. whiterose.ac.ukresearchgate.netthegoodscentscompany.com For instance, the bacterium Geobacter metallireducens degrades CHCA via a pathway that converges with the anaerobic degradation pathway for aromatic compounds. researchgate.net

The rate at which this compound is degraded by microbial communities is influenced by a range of environmental and chemical factors.

Temperature and pH: Microbial enzyme activity is highly dependent on temperature and pH. For the degradation of CHCA, alkaline conditions have been shown to be more favorable than acidic ones, with one study on activated sludge showing the highest degradation rate at a pH of 10. contractlaboratory.com

Oxygen Availability: The presence or absence of oxygen dictates which microbial communities are active and which degradation pathways are utilized (aerobic vs. anaerobic), significantly affecting the degradation rate and byproducts. researchgate.netcopernicus.org

Microbial Population: The presence of a microbial consortium already adapted to degrading similar compounds can lead to faster degradation. Acclimation of microbial populations, such as activated sludge, has been shown to significantly enhance the degradation efficiency of CHCA. contractlaboratory.com

Bioavailability: The low estimated water solubility of this compound (1.672 mg/L) may limit its availability to microorganisms in the aqueous phase. thegoodscentscompany.com Processes like adsorption to soil organic matter can further reduce bioavailability, potentially slowing the degradation rate.

Chemical Structure: The stability of the ester bond and the presence of the cyclohexane (B81311) ring are inherent structural factors that influence degradation. While the ester linkage is susceptible to hydrolysis, the alicyclic ring requires specific enzymatic machinery for cleavage. thegoodscentscompany.com

The following table summarizes key factors that can affect the microbial degradation of this compound.

Table 1: Factors Influencing Microbial Degradation of this compound| Factor | Influence on Degradation Rate | Rationale |

|---|---|---|

| pH | Optimal rates observed under neutral to alkaline conditions for degradation of the CHCA moiety. contractlaboratory.com | Microbial enzymes responsible for degradation have optimal pH ranges for activity. |

| Temperature | Rates generally increase with temperature up to an optimum for microbial activity. | Affects enzyme kinetics and microbial growth rates. |

| Oxygen | Determines whether aerobic or anaerobic pathways are active. researchgate.netcopernicus.org | Different microbial communities and enzymatic reactions are involved under oxic and anoxic conditions. |

| Bioavailability | Low water solubility and sorption to soil may decrease rates. thegoodscentscompany.com | Microorganisms primarily degrade substances dissolved in the aqueous phase. |

| Acclimation | Presence of adapted microbial populations can significantly increase degradation speed. contractlaboratory.com | Prior exposure allows for the proliferation of microorganisms capable of degrading the compound. |

Environmental Fate Modeling

Environmental fate modeling uses the physicochemical properties of a compound to predict its distribution and persistence in the environment. For this compound, these models rely on properties such as its tendency to adsorb to soil, its potential to leach into groundwater, and its likelihood of volatilizing into the atmosphere.

The movement of this compound in the environment is strongly influenced by its tendency to adsorb to soil and sediment particles. This behavior is typically quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter in soil and sediment, reducing its mobility and bioavailability.

An experimental Koc for this compound is not available. However, it can be estimated from its octanol-water partition coefficient (log Kow or LogP), which is a measure of its hydrophobicity. With a reported LogP of 3.69, this compound is considered to be moderately hydrophobic. chemeo.com Using common quantitative structure-activity relationship (QSAR) equations, the log Koc can be estimated. For example, the equation log Koc ≈ 0.81 * log Kow + 0.10 yields an estimated log Koc of approximately 3.08, which corresponds to a Koc value of around 1200 L/kg.

This estimated Koc value suggests that this compound will have a moderate to low mobility in soil and will tend to partition to sediment in aquatic systems. The primary mechanism for this adsorption is likely hydrophobic interaction with soil and sediment organic matter.

Leaching is the process by which a chemical is transported from the upper soil layers into lower layers, and potentially into groundwater, with percolating water. The potential for a chemical to leach is inversely related to its adsorption coefficient (Koc).

Volatilization is the transfer of a substance from a liquid or solid phase to a gas phase. The tendency of a chemical to volatilize from water surfaces is described by its Henry's Law constant, while its tendency to volatilize from soil or other surfaces is related to its vapor pressure.

Vapor Pressure and Volatilization from Surfaces: this compound has a low vapor pressure, reported as 0.00935 mmHg (1.25 Pa) at 25°C. chemeo.com This low value suggests that volatilization from dry surfaces or from the pure substance will be slow.

Henry's Law Constant and Volatilization from Water: The Henry's Law constant (H) can be estimated from the compound's vapor pressure (VP), molecular weight (MW), and water solubility (S). Using the available data (VP = 1.25 Pa, MW = 212.33 g/mol , S = 1.672 mg/L or 0.001672 g/L), the Henry's Law constant can be calculated. The resulting H value is approximately 158 Pa·m³/mol. This suggests a moderate potential for volatilization from water bodies. thegoodscentscompany.comchemeo.comnist.govcopernicus.orgcopernicus.org

Atmospheric Fate: Once in the atmosphere, the primary degradation pathway for organic compounds like this compound is reaction with photochemically generated hydroxyl (OH) radicals. nih.gov The rate constant for this reaction is not experimentally known for this specific molecule. However, based on structurally similar compounds like methylcyclohexane and ethylcyclohexane, the atmospheric lifetime is expected to be relatively short. nih.govwhiterose.ac.uk The rate constant for the reaction of OH radicals with ethylcyclohexane is approximately 1.18 x 10⁻¹¹ cm³/molecule-s. nih.gov Assuming a similar rate constant for this compound and a typical atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³, the atmospheric half-life can be estimated to be on the order of 1-2 days. This indicates that the compound is not likely to persist for long periods in the atmosphere or undergo long-range transport.

The following table presents the key physicochemical properties used for environmental fate modeling.

Table 2: Physicochemical Properties for Environmental Fate Modeling of this compound| Property | Value | Implication | Source |

|---|---|---|---|

| LogP (log Kow) | 3.69 | Moderately hydrophobic; indicates potential for bioaccumulation and soil sorption. | chemeo.com |

| Water Solubility | 1.672 mg/L (estimated) | Low solubility limits concentration in the aqueous phase, affecting bioavailability and leaching. | thegoodscentscompany.com |

| Vapor Pressure | 0.00935 mmHg @ 25°C | Low volatility from pure substance and dry surfaces. | chemeo.com |

| Soil Adsorption Coefficient (Koc) | ~1200 L/kg (estimated) | Moderate to low mobility in soil; likely to adsorb to organic matter. | (Estimated) |

| Henry's Law Constant | ~158 Pa·m³/mol (estimated) | Moderate potential to volatilize from water. | (Estimated) |

| Atmospheric Half-life | ~1-2 days (estimated) | Not expected to persist in the atmosphere or undergo long-range transport. | (Estimated) |

Table of Compounds

| Compound Name |

|---|

| 1-hexanol |

| 1-Hexanol cyclohexanecarboxylate |

| 4-hydroxybenzoate |

| 4-hydroxybenzoic acid |

| Aniline |

| Benzoate |

| Caproic acid |

| Cyclohexane carboxylic acid |

| Cyclohexanecarboxylic acid, hexyl ester |

| Cyclohexanoyl-CoA |

| Ethylcyclohexane |

| Glucose |

| This compound |

| Hippuric acid |

| Methylcyclohexane |

| p-hydroxybenzoic acid |

| Peptone |

| Protocatechuate |

| Sodium acetate (B1210297) |

| Sodium benzoate |

Chemical Transformation Pathways in the Environment

The environmental fate of this compound is governed by several chemical transformation pathways that lead to its degradation. These processes include hydrolysis of the ester bond, photodegradation by sunlight, and transformation by microbial communities in both aerobic and anaerobic environments. While specific experimental data for this compound is limited, its environmental behavior can be inferred from the known reactivity of similar chemical structures, such as other alkyl esters and the parent compound, cyclohexanecarboxylic acid.

Hydrolysis Kinetics in Aqueous Systems

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to form an alcohol and a carboxylic acid. In the case of this compound, hydrolysis would yield hexanol and cyclohexanecarboxylic acid. The rate of this reaction is significantly influenced by pH and temperature.

Ester hydrolysis can be catalyzed by both acids and bases. Generally, the hydrolysis of esters is slow at neutral pH and accelerates under both acidic and alkaline conditions. Most esters are susceptible to hydrolysis, and this reactivity can lead to a change in the scent profile of products like perfumes, as the resulting carboxylic acid and alcohol often have different odors than the parent ester scentjourner.com. For instance, ethyl butyrate, which has a pineapple-like scent, hydrolyzes to butyric acid, which has an unpleasant, rancid butter-like odor scentjourner.com.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Products |

| This compound | Hexanol and Cyclohexanecarboxylic acid |

This table is based on the general chemical principles of ester hydrolysis.

Photodegradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For organic compounds like this compound, photodegradation can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species in the environment.

Simple alkyl esters have been shown to undergo photolysis, primarily at wavelengths below 240 nm cdnsciencepub.comresearchgate.net. The primary photochemical processes for esters can include intramolecular rearrangements and dissociation into various radical and molecular products cdnsciencepub.comresearchgate.net. For example, the photolysis of some esters can lead to the formation of a carboxylic acid and an alkene, or decomposition into carbon monoxide and an alcohol cdnsciencepub.com. Photochemical electron transfer is another potential degradation pathway for esters, which can lead to the cleavage of the O-acyl group and subsequent replacement with a hydrogen atom libretexts.org.

The presence of other substances in the environment can also influence photodegradation rates. For instance, some compounds can act as photosensitizers, absorbing light and transferring the energy to the target compound, thereby accelerating its degradation. The environmental impact of synthetic fragrances is a growing concern, as many of these compounds, which include esters, can persist and contribute to environmental pollution freeyourself.comenvynature.org.

Aerobic and Anaerobic Transformation in Environmental Matrices

The biodegradation of this compound in environmental matrices such as soil and sediment is expected to be a significant degradation pathway, occurring under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. The initial step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond by esterases or lipases, which are common enzymes produced by a wide range of microorganisms lyellcollection.orgarcjournals.org. This initial step would yield hexanol and cyclohexanecarboxylic acid.

Aerobic Transformation:

Under aerobic conditions, both hexanol and cyclohexanecarboxylic acid are expected to be readily biodegradable. Fatty alcohols like hexanol are typically degraded through oxidation to the corresponding fatty acid, followed by β-oxidation wikipedia.org. The aerobic degradation of cyclohexanecarboxylic acid has been studied in various bacteria and is known to proceed through pathways that ultimately lead to the cleavage of the cyclohexane ring and mineralization to carbon dioxide and water.

Anaerobic Transformation:

In anaerobic environments, the biodegradation of this compound would also commence with the hydrolysis of the ester bond. The resulting hexanol and cyclohexanecarboxylic acid would then be further degraded by anaerobic microbial communities. The anaerobic degradation of long-chain fatty acids, which are structurally similar to hexanol, is a well-established process core.ac.uknih.gov. Fatty acid methyl esters (FAMEs), used in biodiesel, are reported to be readily biodegradable under both aerobic and anaerobic conditions lyellcollection.org. The degradation pathway involves an initial de-esterification to form free fatty acids and methanol (B129727), followed by β-oxidation of the fatty acids lyellcollection.org.

The anaerobic degradation of cyclohexanecarboxylic acid is also a known microbial process. It is often converted to cyclohexanoyl-CoA and then undergoes a series of reactions leading to ring cleavage and subsequent metabolism. The degradation of fatty acids and their esters is a key component of the carbon cycle in anaerobic environments.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The chemical industry is increasingly focused on green and sustainable manufacturing processes. For hexyl cyclohexanecarboxylate (B1212342), future research in synthesis will likely concentrate on methods that are environmentally benign, economically viable, and resource-efficient.

One promising avenue is the development of one-pot synthetic processes . These reactions, where multiple steps are carried out in a single reactor, can significantly reduce waste, energy consumption, and purification costs. rsc.orgrsc.orgnih.gov Research into one-pot methods for producing hexyl cyclohexanecarboxylate could involve the direct conversion of readily available starting materials, such as cyclohexane (B81311), into the final ester product through a cascade of catalytic reactions. rsc.org

Another key area is the utilization of renewable feedstocks . The precursors to this compound, cyclohexanecarboxylic acid and hexanol, are traditionally derived from petrochemical sources. Future research will likely explore biosynthetic routes to these precursors from biomass. For instance, succinic acid, a bio-based chemical, can be a starting point for producing various valuable chemicals, and similar bio-based routes for cyclohexanecarboxylic acid are being investigated. cosmeticsandtoiletries.com This shift towards bio-based feedstocks would significantly reduce the carbon footprint of this compound production. cosmeticsandtoiletries.com

Furthermore, the principles of green chemistry will be central to the development of new synthetic routes. This includes designing syntheses with high atom economy, using safer solvents, and minimizing the generation of hazardous byproducts. scirp.orgwjpmr.comresearchgate.net The application of green chemistry metrics will be crucial in evaluating and comparing the sustainability of different synthetic pathways. scirp.org

Exploration of Advanced Catalytic Systems and Biocatalytic Processes

Advances in catalysis are fundamental to improving the efficiency and selectivity of the esterification reaction that produces this compound.

The exploration of advanced heterogeneous catalysts is a significant area of research. Heterogeneous catalysts are preferred in industrial processes due to their ease of separation from the reaction mixture and potential for reuse. biofueljournal.com Research is focusing on developing novel solid acid catalysts that are highly active and stable under reaction conditions. This includes materials like sulfonated porous carbons (Starbons), which can be derived from polysaccharides and offer a green alternative to traditional acid catalysts. whiterose.ac.uk

Nanocatalysts are also emerging as a powerful tool in esterification reactions. biofueljournal.comrsc.orgnih.govrsc.orgehemj.com Their high surface-area-to-volume ratio can lead to enhanced catalytic activity. Research into magnetic nanocatalysts, for example, offers the advantage of easy recovery using an external magnetic field, simplifying product purification and catalyst recycling. biofueljournal.com The development of nanocatalysts with tailored properties, such as acid-base bifunctionality, could enable one-pot processes for converting low-quality feedstocks. rsc.org

Biocatalytic processes , particularly those employing enzymes like lipases, represent a highly promising and sustainable approach to ester synthesis. nih.govijeat.orgresearchgate.nettandfonline.comresearchgate.net Lipases can catalyze esterification under mild conditions, often with high selectivity, which can be advantageous for producing high-purity fragrance and flavor esters. nih.govresearchgate.net A key area of future research is the development of immobilized lipases . fao.orgnih.gov Immobilization can enhance the stability and reusability of the enzyme, making the process more economically feasible for industrial-scale production. fao.orgnih.gov

| Catalyst Type | Key Features & Research Directions | Potential Advantages |

| Heterogeneous Catalysts | Development of stable, reusable solid acids; exploration of catalysts from renewable sources (e.g., sulfonated Starbons). biofueljournal.comwhiterose.ac.uk | Ease of separation, reduced corrosion and waste, potential for continuous processes. biofueljournal.com |

| Nanocatalysts | Synthesis of magnetic nanocatalysts for easy recovery; design of bifunctional nanocatalysts for cascade reactions. biofueljournal.comrsc.org | High catalytic activity, large surface area, potential for enhanced selectivity. biofueljournal.comnih.gov |

| Biocatalysts (Lipases) | Development of robust immobilized lipases for enhanced stability and reusability; exploration of whole-cell biocatalysts. nih.govfao.orgnih.gov | High selectivity, mild reaction conditions, production of "natural" labeled products, environmentally friendly. nih.govresearchgate.net |

In-depth Investigation of Structure-Property-Application Relationships

A deeper understanding of how the molecular structure of this compound influences its physicochemical properties is crucial for optimizing its performance in existing applications and identifying new ones. The key structural features of this molecule are the non-polar cyclohexyl ring and the flexible hexyl alkyl chain.

Future research will likely focus on systematically studying the effects of these structural components on properties such as viscosity, thermal stability, and solvency. For instance, the length of the alkyl chain in similar ester systems has been shown to significantly impact viscosity. dtic.mil A systematic investigation of a series of alkyl cyclohexanecarboxylates, including the hexyl ester, would provide valuable data for tailoring these properties for specific applications.

In the context of its use as a plasticizer , understanding the interaction between the this compound molecule and various polymer matrices is essential. Research is needed to elucidate how its structure affects its compatibility, plasticizing efficiency, and migration resistance in different polymers, particularly in emerging bioplastics like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). google.comresearchgate.net

For applications in liquid crystals , the shape and polarity of the molecule are critical. While this compound itself is not a liquid crystal, it can be a component in liquid crystal mixtures. google.comdtic.mil Research into how its addition affects the phase behavior, viscosity, and dielectric anisotropy of liquid crystal formulations could lead to the development of new materials with tailored electro-optical properties. dtic.mil

| Property | Influencing Structural Feature | Research Focus |

| Viscosity | Length and branching of the alkyl chain (hexyl group). dtic.mil | Systematic studies on a series of alkyl cyclohexanecarboxylates to correlate chain length with viscosity. |

| Thermal Stability | Cyclohexane ring and ester linkage. | Thermogravimetric analysis (TGA) to determine decomposition temperatures and compare with other esters. consensus.app |

| Plasticizing Efficiency | Overall molecular size, shape, and polarity. | Evaluation in various polymer systems, including bioplastics, to measure effects on glass transition temperature and mechanical properties. researchgate.netconsensus.app |

| Liquid Crystal Mixture Properties | Molecular shape and dielectric properties. | Investigation of its role as a dopant or component in nematic mixtures to modify properties like dielectric anisotropy. dtic.mildtic.mil |

Expanded Applications in Emerging Technologies and Materials

Building on a deeper understanding of its structure-property relationships, future research will explore the application of this compound in new and emerging technologies.

One of the most promising areas is its use as an eco-friendly plasticizer . google.comconsensus.app With increasing restrictions on the use of certain phthalate (B1215562) plasticizers, there is a high demand for safer alternatives. Cyclohexanoate-based plasticizers are considered to have a favorable toxicological profile and good biodegradability. google.com Future research will likely focus on formulating and testing this compound in a wide range of materials, including PVC, biopolymers, adhesives, and coatings, to evaluate its performance as a primary or secondary plasticizer. google.com

The properties of this compound also make it a candidate for use in specialized lubricants and functional fluids . Its thermal stability and viscosity characteristics could be advantageous in applications requiring stable performance over a range of temperatures. Research in this area would involve formulating lubricants with this compound and evaluating their tribological properties, such as friction and wear reduction.

Furthermore, its use as a fragrance ingredient will continue to be an area of research, with a focus on controlled-release formulations and its compatibility with various consumer product bases. ijeat.orgtandfonline.com

| Emerging Application | Rationale and Research Focus |

| Eco-Friendly Plasticizer | Safer alternative to phthalates; good biodegradability. Research will focus on performance in biopolymers (PLA, PHB) and optimizing formulations for flexibility and durability. google.comresearchgate.netconsensus.app |

| Specialized Lubricants | Potentially favorable thermal and viscosity properties. Research will involve formulation and testing of lubricating compositions for tribological performance. |

| Liquid Crystal Formulations | Ability to modify the physical properties of liquid crystal mixtures. Research will explore its use as a component to fine-tune the electro-optical response of display materials. dtic.milgoogle.comdtic.mil |

| Advanced Fragrance Systems | Good solvency and pleasant odor profile. Research will focus on microencapsulation for controlled release and stability in various product matrices. ijeat.org |

Comprehensive Environmental Impact Assessment Methodologies (excluding toxicological endpoints)

As with all chemicals, a thorough understanding of the environmental footprint of this compound is essential for its sustainable use. Future research will focus on developing comprehensive environmental impact assessments that go beyond traditional toxicological studies.

Life Cycle Assessment (LCA) is a key methodology for evaluating the environmental impacts of a product throughout its lifecycle. dntb.gov.uanih.gov Future research should focus on conducting detailed cradle-to-gate LCAs for this compound produced via different synthetic routes. This would involve quantifying the energy consumption, greenhouse gas emissions (carbon footprint), and resource depletion associated with each production pathway. cosmeticsandtoiletries.comresearchgate.net Such studies will be invaluable for identifying the most sustainable manufacturing processes. rsc.org

The environmental fate of fragrance ingredients is another important research area. nih.govresearchgate.netbedoukian.comrifm.org Studies will be needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. Understanding its persistence and potential for bioaccumulation is crucial for a complete environmental risk assessment.

Furthermore, research into the development of green metrics specifically tailored for fragrance ingredients will be beneficial. rsc.org These metrics can provide a simplified yet effective way to assess the environmental performance of different chemicals and guide the development of more sustainable alternatives.

| Assessment Methodology | Research Focus | Key Outcomes |

| Life Cycle Assessment (LCA) | Cradle-to-gate analysis of different synthetic routes (petrochemical vs. bio-based). | Quantification of carbon footprint, energy consumption, and resource use to identify the most sustainable production method. nih.govresearchgate.netrsc.org |

| Environmental Fate Studies | Biodegradation pathways and rates in aquatic and terrestrial environments. | Data on persistence and potential for bioaccumulation to inform environmental risk assessments. |

| Development of Green Metrics | Creation of simplified eco-design tools for fragrance ingredients. | A standardized way to evaluate and compare the environmental friendliness of different fragrance compounds. rsc.org |

Q & A

Q. What are the optimized synthetic routes for Hexyl cyclohexanecarboxylate, and how can reaction efficiency be validated?